(R)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid
Overview
Description
The tert-butoxycarbonyl (Boc) group is one of the most commonly used protective groups for amino groups in peptide synthesis . It is also used for the protection of hydroxy groups . It is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles .
Synthesis Analysis
The Boc group can be introduced into amino acids and peptides using di-tert-butyl dicarbonate (Boc2O) in a reaction where the amine attacks a carbonyl site on Boc2O, resulting in tert-butyl carbonate leaving as a leaving group .Molecular Structure Analysis
The Boc group has a unique structure that allows it to protect amino groups during peptide synthesis. It is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles .Chemical Reactions Analysis
The Boc group can be removed under acidic conditions, commonly with trifluoroacetic acid . This process is known as deprotection and is a key step in peptide synthesis.Scientific Research Applications
Biological Activities of Carboxylic Acids
Carboxylic acids, including structures similar to (R)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid, are known to possess significant biological activities. A comprehensive review highlights the structure-related antioxidant, microbiological, and cytotoxic activity of selected carboxylic acids derived from plants. These compounds, including benzoic acid, cinnamic acid, and others, have been arranged to investigate correlations between structure and bioactivity, revealing that certain carboxylic acids exhibit high antioxidant activity and varying antimicrobial and anticancer properties depending on their structural composition (Godlewska-Żyłkiewicz et al., 2020).
Catalytic Processes
In catalytic processes, particularly in the resolution of racemates, carboxylic acids and their derivatives play a crucial role. Catalytic non-enzymatic kinetic resolution (KR) has become important in asymmetric synthesis, employing chiral catalysts for high enantioselectivity. This review updates on catalytic non-enzymatic KR, covering various types of compounds resolved through this method, demonstrating the versatility of carboxylic acid derivatives in catalysis (Pellissier, 2011).
Synthesis of Bioactive Compounds
Carboxylic acid derivatives are also pivotal in the synthesis of novel bioactive compounds. For instance, natural neo acids and neo alkanes, which include structures akin to (R)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid, demonstrate a range of biological activities and have applications in the cosmetic, agronomic, and pharmaceutical industries. These compounds have shown potential as antioxidants and anticancer agents (Dembitsky, 2006).
Future Directions
properties
IUPAC Name |
(4R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-7(8(13)14)6-16-11(12,4)5/h7H,6H2,1-5H3,(H,13,14)/t7-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYBSTJQGVZMSK-SSDOTTSWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C(=O)O)C(=O)OC(C)(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@H](CO1)C(=O)O)C(=O)OC(C)(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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